1-Ethyl-3-(2-methylhydrazono)indolin-2-one
CAS No.:
Cat. No.: VC17586528
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O |
---|---|
Molecular Weight | 203.24 g/mol |
IUPAC Name | 1-ethyl-3-(methyldiazenyl)indol-2-ol |
Standard InChI | InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3 |
Standard InChI Key | GTYCPVCHEIYCSH-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=CC=CC=C2C(=C1O)N=NC |
Introduction
Chemical Identity and Structural Features
1-Ethyl-3-(2-methylhydrazono)indolin-2-one (CHNO) belongs to the indolin-2-one family, a class of heterocyclic compounds with a fused benzene-pyrrolidone framework. The core structure features:
-
Ethyl group at position 1: This substitution occurs on the nitrogen atom of the indole ring, influencing electronic properties and solubility .
-
2-Methylhydrazono moiety at position 3: The hydrazone group (-NH-N=CH) introduces planar rigidity and potential hydrogen-bonding interactions .
Comparative analysis with related structures reveals distinct features:
The ethyl group enhances lipophilicity (logP ≈ 2.1), while the hydrazone moiety contributes to tautomeric equilibria, as evidenced by H NMR studies showing exchange broadening at δ 9.8 ppm .
Synthetic Methodologies
N-Ethylation of Isatin Precursors
The synthesis begins with N-ethylation of isatin (indoline-2,3-dione) using ethyl bromide in the presence of potassium carbonate. This step achieves 1-ethylisatin in 85% yield :
Hydrazone Formation
Condensation with methylhydrazine under acidic conditions introduces the hydrazone group :
Key reaction parameters:
-
Temperature: Reflux at 80°C for 6 hours
-
Yield: 72–78% after recrystallization from ethanol/water
Spectroscopic Characterization
1^11H NMR Analysis (400 MHz, DMSO-d6_66)
-
δ 1.19 (t, J = 6.8 Hz, 3H): Ethyl group methyl protons
-
δ 3.82 (s, 3H): Methyl group of hydrazone
-
δ 7.32–6.98 (m, 4H): Aromatic protons
IR Spectroscopy (KBr, cm−1^{-1}−1)
-
1693: C=O stretch of indolin-2-one
-
1550: N=N stretch of hydrazone
Biological Activities and Mechanisms
Cytotoxicity Profile
Preliminary MTT assays against A549 (lung) and MCF-7 (breast) cancer cell lines show IC values of 18.3 ± 1.2 μM and 22.7 ± 1.5 μM, respectively . Comparatively, the benzothiazole hydrazone analog exhibits lower potency (IC = 34.9 μM), highlighting the importance of the methylhydrazone group.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 64 μg/mL (comparable to ciprofloxacin at 32 μg/mL)
-
Mechanism: Disruption of cell membrane integrity via hydrazone-metal chelation
Comparative Analysis with Structural Analogs
Parameter | 1-Ethyl-3-(2-methylhydrazono)indolin-2-one | 3-Ethyl-1-methylindolin-2-one |
---|---|---|
Molecular Weight | 201.23 g/mol | 175.23 g/mol |
logP | 2.1 | 1.8 |
Anticancer IC | 18.3 μM | >100 μM |
Aqueous Solubility | 1.2 mg/mL | 3.4 mg/mL |
The hydrazone group enhances target binding but reduces solubility, necessitating prodrug strategies for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume